molecular formula C22H29ClN3O9P B13439663 Chloro (R)-Phosphoryl Sofosbuvir

Chloro (R)-Phosphoryl Sofosbuvir

Cat. No.: B13439663
M. Wt: 545.9 g/mol
InChI Key: SFPFZQKYPOWCSI-YBSJRAAASA-N
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Description

Chloro ®-Phosphoryl Sofosbuvir is a derivative of Sofosbuvir, a nucleotide analog used as a direct-acting antiviral agent. Sofosbuvir is primarily used in the treatment of chronic Hepatitis C virus (HCV) infections. The compound works by inhibiting the RNA-dependent RNA polymerase, which is essential for viral replication .

Chemical Reactions Analysis

Types of Reactions: Chloro ®-Phosphoryl Sofosbuvir undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its antiviral properties.

Common Reagents and Conditions: Common reagents used in these reactions include lithium diisopropylamide (LDA) for aldol addition and various enzymes for biocatalytic transformations . The reaction conditions are optimized to ensure high yield and purity of the final product.

Major Products Formed: The major products formed from these reactions include the active triphosphate form of the compound, which is responsible for its antiviral activity .

Biological Activity

Chloro (R)-Phosphoryl Sofosbuvir is a derivative of Sofosbuvir, a well-known nucleotide analog used primarily in the treatment of hepatitis C virus (HCV) infections. This article explores its biological activity, mechanism of action, comparative efficacy, and potential implications for antiviral therapy.

Chemical Structure and Properties

This compound has the molecular formula C22H29ClN3O9P and a molecular weight of approximately 545.91 g/mol. The presence of a chlorine atom in its structure enhances its biological activity compared to non-chlorinated analogs. The compound features a chiral center that contributes to its specificity and potency against viral targets, particularly the NS5B polymerase of HCV.

The primary mechanism of action for this compound involves the inhibition of the NS5B polymerase, an enzyme critical for viral RNA synthesis. By mimicking natural nucleotides, it disrupts RNA chain elongation, effectively terminating viral replication. This action leads to a reduction in viral load and aids in the clearance of HCV from infected individuals.

Biological Activity

  • Antiviral Efficacy :
    • This compound demonstrates high specificity and potency against HCV, comparable to its parent compound, Sofosbuvir. Studies indicate that it retains significant antiviral activity, making it a valuable candidate for antiviral therapies.
  • Cellular Impact :
    • Beyond direct antiviral effects, there is evidence suggesting that this compound may influence various cellular processes by modulating signaling pathways and gene expression related to viral replication.

Comparative Analysis with Other Antiviral Agents

The following table summarizes key features of this compound compared to other nucleotide analogs used in antiviral therapies:

Compound NameStructure SimilarityMechanism of ActionUnique Features
This compoundHighInhibition of NS5B polymeraseChlorinated derivative enhancing potency
SofosbuvirHighInhibition of NS5B polymeraseWidely used in clinical settings
TenofovirModerateInhibition of reverse transcriptasePrimarily used for HIV treatment

Example Case Study

A notable case involved patients treated with Sofosbuvir and ledipasvir, where rapid declines in HCV RNA levels were observed within weeks of initiating therapy. Although not directly involving this compound, these findings underscore the efficacy of nucleotide analogs in managing HCV infections .

Properties

Molecular Formula

C22H29ClN3O9P

Molecular Weight

545.9 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36+/m0/s1

InChI Key

SFPFZQKYPOWCSI-YBSJRAAASA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3

Origin of Product

United States

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